molecular formula C18H12BrFN4O B2559361 1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326931-16-1

1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2559361
CAS No.: 1326931-16-1
M. Wt: 399.223
InChI Key: CAUXKMKZCWHDKB-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H12BrFN4O and its molecular weight is 399.223. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to downstream effects on various signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of target proteins, thereby modulating various cellular processes. Additionally, it can influence gene expression by interacting with transcription factors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. These studies highlight the importance of dosage optimization for potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be active or inactive. These metabolic processes can affect the overall efficacy and safety of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Additionally, its localization within tissues can influence its activity and accumulation, affecting its overall therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its function, as it may interact with different biomolecules depending on its subcellular environment .

Biological Activity

The compound 1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of the biological activity associated with this compound, including its synthesis, structural characteristics, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-2,3-dihydro-1H-inden-1-one . The reaction is typically conducted in anhydrous ethanol under reflux conditions, yielding the target compound with a high degree of purity and yield .

The crystal structure analysis reveals that the pyrazole ring is nearly planar, with significant interactions between substituents that influence its biological properties. The presence of bromine and fluorine substituents enhances its electronic properties, potentially affecting its interaction with biological targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has shown promising results in inhibiting cancer cell proliferation in various in vitro assays. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific mechanisms include:

  • Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cancer progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells .

Enzymatic Inhibition

The compound has also demonstrated activity as an enzyme inhibitor. It effectively inhibits enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases that are crucial for tumor growth and survival. This inhibition can lead to decreased tumor growth rates and enhanced sensitivity to other chemotherapeutic agents .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Breast Cancer Cells : A study focused on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Lung Cancer Model : In a xenograft model of lung cancer, administration of the compound led to a marked reduction in tumor size compared to control groups. The study attributed this effect to both direct cytotoxicity and modulation of tumor microenvironment factors .

Research Findings

Research findings indicate that the biological activity of this compound is multifaceted:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells ,
Enzymatic InhibitionInhibits CDKs and other protein kinases ,
CytotoxicityReduces cell viability in various cancer cell lines ,

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4O/c19-13-3-7-15(8-4-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-1-5-14(20)6-2-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUXKMKZCWHDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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